4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid is a synthetic organic compound with significant applications in biochemistry and pharmacology. Its IUPAC name is 5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzene-1-sulfonic acid. The compound is primarily known for its role as an inhibitor of the ATP-binding cassette transporter 1, which is crucial in various biological processes, including drug transport and cellular metabolism .
The compound can be synthesized through various chemical processes, with notable methods involving the oxidation of specific precursors under controlled conditions. It is commercially available from chemical suppliers and has been extensively studied for its biological activity and potential therapeutic applications .
The synthesis of 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid typically involves the following steps:
The synthesis may vary based on specific laboratory protocols, but yields of up to 90% have been reported under optimized conditions. Reaction times can range from several hours to overnight, depending on the complexity of the synthesis and purification steps involved .
The molecular structure of 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid features:
This structure contributes to its unique properties as a potent inhibitor of ion transport systems in cells .
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid participates in several key reactions:
The inhibition mechanism involves competition with endogenous substrates for binding sites on transport proteins. This property makes it a valuable tool for studying ion transport mechanisms in various biological systems .
The mechanism of action for 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid primarily involves:
Studies have shown that concentrations as low as 100 µM can significantly impact ion exchange rates in various cell types, demonstrating its potency as a pharmacological agent .
Relevant analyses indicate that the compound's solubility and stability make it suitable for various experimental applications in biochemistry and pharmacology .
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid has several important applications:
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) is a potent stilbene disulfonate derivative that modulates diverse ion transport pathways. Its bifunctional isothiocyanate groups enable covalent modification of lysine residues or sulfhydryl groups within ion channels and transporters, leading to either reversible or irreversible inhibition. Below is a detailed exploration of its mechanisms across specific ion channel families.
DIDS exerts neuroprotective effects in cerebral white matter damage by specifically targeting the voltage-gated chloride channel ClC-2. Under chronic cerebral hypoperfusion, ischemia-hypoxia injury triggers a pathological overexpression of ClC-2 channels in neonatal rat oligodendrocytes (OLs). This overexpression correlates with apoptotic volume decrease (AVD), a critical early step in cellular demise. DIDS administration (1-6 hours post-injury) significantly reduces ClC-2 mRNA and protein levels, as demonstrated by RT-PCR and Western blot analyses showing reductions of 40-60% compared to untreated hypoxic-ischemic controls (p<0.01) [1] [4].
Concomitantly, DIDS treatment mitigates downstream pathological cascades:
Table 1: Molecular Effects of DIDS on ClC-2 in Hypoxic-Ischemic White Matter Damage
Parameter | Effect of Ischemia-Hypoxia | Effect of DIDS Treatment | Significance |
---|---|---|---|
ClC-2 mRNA Levels | ↑↑↑ (Sustained increase 1-7d) | ↓↓↓ (Maximal effect at 1h post) | p<0.01 vs. Injury |
ClC-2 Protein | ↑↑ | ↓↓ | p<0.05 vs. Injury |
Caspase-3 Protein | ↑↑ | ↓ | p<0.05 vs. Injury |
ROS Concentration | ↑↑↑ (Peak at 24h) | ↓↓ (50-70% reduction) | p<0.01 vs. Injury |
TNF-α/iNOS mRNA | ↑↑ | ↓ (35-55% reduction) | p<0.05 vs. Injury |
Myelin Integrity | ↓↓↓ (Weak staining) | ↑ (Partial preservation) | Qualitative improvement |
DIDS is a classical pharmacological inhibitor of the SLC4 family of anion exchangers (AEs), particularly the chloride/bicarbonate (Cl⁻/HCO₃⁻) exchangers. It acts through covalent modification of key lysine residues within the transporter protein via its isothiocyanate groups. Initial reversible inhibition transitions to irreversible blockade over time. DIDS (50-500 µM) potently inhibits plasma membrane Cl⁻/HCO₃⁻ exchange activity, thereby disrupting cellular pH regulation and volume control [5] [9].
Key characteristics of this interaction include:
Table 2: DIDS Modulation of Membrane Transport Mechanisms
Transport Mechanism | Primary Function | Effect of DIDS | Specificity Compared to Analogues |
---|---|---|---|
Cl⁻/HCO₃⁻ Exchanger (AE) | pH regulation, Cell volume | ↓↓ Potent Inhibition (Irreversible) | High (SITS/DNDS less effective) |
Na⁺/H⁺ Exchanger (NHE) | pH regulation, Na⁺ influx | ←→ No Significant Effect | High (Does not block) |
VDAC (Mitochondrial) | Metabolite transport, Apoptosis | ↓↓ Inhibition (Blocks oligomerization) | Specific interaction [cit:8] |
ClC-2 Chloride Channel | Cell volume regulation | ↓↓ Inhibition (Reduces expression) | Contributes to neuroprotection [cit:1] |
DIDS directly targets the outer mitochondrial membrane voltage-dependent anion channel 1 (VDAC1), a critical regulator of mitochondrial metabolism and apoptosis. It inhibits VDAC1 oligomerization, a process essential for forming a mega-pore that facilitates the release of pro-apoptotic factors like cytochrome c (Cyto c) into the cytosol [2] [6] [8].
Mechanistic insights reveal:
DIDS significantly impacts cellular Ca²⁺ signaling and Ca²⁺-dependent ion channels, contributing to its modulation of cell death and physiological responses.
Table 3: DIDS Effects on Ca²⁺ Signaling and Related Channels
Target/Process | Cell Type | Effect of DIDS | Proposed Mechanism |
---|---|---|---|
Ca²⁺-Activated K⁺ Channels | HeLa | ↓↓ Inhibition (Reduces agonist-induced hyperpol.) | Direct block or indirect via Ca²⁺ signal ↓ |
Agonist-Induced [Ca²⁺]ᵢ Rise | HeLa | ↓↓ Reduction (Irreversible after washout) | Alkylation of InsP₃R or upstream components |
α₂-Adrenoreceptor Agonist Affinity | Platelets, Kidney | ↓↓↓ Marked Reduction (14-fold) | Targeting Na⁺-binding regulatory component |
VDAC-Mediated Ca²⁺ Crosstalk | Multiple | ↓ Inhibition (Reduces apoptosis-assoc. [Ca²⁺]ᵢ ↑) | Blocking VDAC oligomerization [cit:8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7